molecular formula C9H11BrO2 B1432408 1,3-Propanediol, 2-(2-bromophenyl)- CAS No. 1507091-95-3

1,3-Propanediol, 2-(2-bromophenyl)-

Cat. No.: B1432408
CAS No.: 1507091-95-3
M. Wt: 231.09 g/mol
InChI Key: DRALTOMIFDUMSL-UHFFFAOYSA-N
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Description

1,3-Propanediol, 2-(2-bromophenyl)-, is a diol derivative featuring a 2-bromophenyl substituent at the central carbon of the 1,3-propanediol backbone. Its molecular formula is inferred to be C₉H₁₁BrO₃, with a molecular weight of 247 g/mol. The bromine atom on the phenyl ring introduces significant electronic and steric effects, distinguishing it from other propanediol derivatives.

Properties

IUPAC Name

2-(2-bromophenyl)propane-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrO2/c10-9-4-2-1-3-8(9)7(5-11)6-12/h1-4,7,11-12H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRALTOMIFDUMSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(CO)CO)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Propanediol, 2-(2-bromophenyl)- can be synthesized through several methods. One common method involves the Suzuki–Miyaura coupling reaction, where a bisbromine-substituted monomer is reacted with aromatic diboronic acids . This reaction typically requires a palladium catalyst and a base, such as potassium carbonate, under an inert atmosphere.

Another method involves the reduction of diethyl phenylmalonate with sodium borohydride in the presence of an alkali metal dihydrogen phosphate . This reduction process yields 2-phenyl-1,3-propanediol, which can then be brominated to obtain 1,3-Propanediol, 2-(2-bromophenyl)-.

Industrial Production Methods

Industrial production of 1,3-Propanediol, 2-(2-bromophenyl)- often involves large-scale chemical synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1,3-Propanediol, 2-(2-bromophenyl)- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohols or alkanes.

    Substitution: The bromine atom in the 2-bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.

    Substitution: Nucleophiles such as hydroxide ions (OH-) or amines (NH2-) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or carboxylic acids, while reduction can produce alcohols or alkanes.

Scientific Research Applications

1,3-Propanediol, 2-(2-bromophenyl)- has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: The compound can be used in the study of biochemical pathways and enzyme reactions.

    Industry: It is used in the production of specialty chemicals, coatings, and adhesives.

Mechanism of Action

The mechanism of action of 1,3-Propanediol, 2-(2-bromophenyl)- involves its interaction with molecular targets and pathways. The bromine atom in the 2-bromophenyl group can participate in halogen bonding, which can influence the compound’s reactivity and interactions with other molecules. Additionally, the hydroxyl groups in the 1,3-propanediol moiety can form hydrogen bonds, further affecting its chemical behavior.

Comparison with Similar Compounds

Table 1: Substituent and Electronic Effects

Compound Key Substituents Electronic Effects
2-(2-bromophenyl)-propanediol 2-bromophenyl (electron-withdrawing) Increased polarity, reduced electron density at aryl ring
Compound I () 4-hydroxy-3-methoxyphenyl, 2-methoxyphenoxy Electron-donating methoxy/hydroxy groups enhance oxidative cleavage
Compound 5 () Benzofuranyl, dimethoxyphenoxy Mixed electronic effects; methoxy groups stabilize radical intermediates

Reactivity and Degradation Pathways

  • Enzymatic Degradation: Lignin peroxidase selectively cleaves propanediol derivatives based on substituents. For example, substrate III (1-(4-hydroxy-3,5-dimethoxyphenyl)-propanediol) undergoes Ca-Cb cleavage due to its electron-rich dimethoxy groups .
  • Oxidative Stability : Bromine’s electronegativity may reduce the propanediol’s antioxidant efficacy compared to methoxy/hydroxy-substituted analogs (e.g., compound 10 in ), which exhibit SOD-like activity by stabilizing free radicals .

Physicochemical Properties

  • Stability : Bromine’s steric bulk may enhance thermal stability but reduce compatibility with polar solvents.

Table 2: Comparative Properties

Property 2-(2-bromophenyl)-propanediol Compound I () Compound 5 ()
Molecular Weight 247 g/mol ~400–450 g/mol* ~500–550 g/mol*
Key Reactivity Resists enzymatic degradation Oxidative cleavage Antioxidant activity
Substituent Impact Electron-withdrawing Electron-donating Mixed

*Molecular weights estimated based on structural complexity.

Research Findings and Implications

  • Antioxidant Activity: While the target compound’s bromophenyl group may hinder radical scavenging, derivatives with electron-donating groups (e.g., compound 10 in ) show notable SOD-like activity at 15.5 μg/mL .
  • Degradation Pathways: Methoxy/hydroxy-substituted propanediols are more susceptible to lignin peroxidase-mediated degradation, producing fragments like syringaldehyde and guaiacol .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,3-Propanediol, 2-(2-bromophenyl)-
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1,3-Propanediol, 2-(2-bromophenyl)-

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